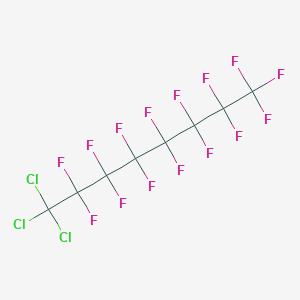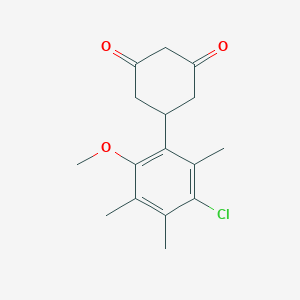
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-6-methoxy-2,4,5-trimethylphenyl group and two keto groups at positions 1 and 3. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Phenyl Substituent: The starting material, 3-chloro-6-methoxy-2,4,5-trimethylbenzene, is prepared through a series of electrophilic aromatic substitution reactions.
Cyclohexane Ring Formation: The phenyl substituent is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.
Oxidation: The resulting intermediate is oxidized to introduce the keto groups at positions 1 and 3 of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Highly oxidized derivatives with additional keto or carboxyl groups.
Reduction: Hydroxylated derivatives.
Substitution: Derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Chloro-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the methoxy group.
5-(3-Methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the chloro group.
5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-diol: Contains hydroxyl groups instead of keto groups.
Uniqueness
The presence of both chloro and methoxy groups, along with the keto groups, makes 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
88176-43-6 |
|---|---|
Fórmula molecular |
C16H19ClO3 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
5-(5-chloro-2-methoxy-3,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H19ClO3/c1-8-9(2)16(20-4)14(10(3)15(8)17)11-5-12(18)7-13(19)6-11/h11H,5-7H2,1-4H3 |
Clave InChI |
RZFULNCERICLRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)C2CC(=O)CC(=O)C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)

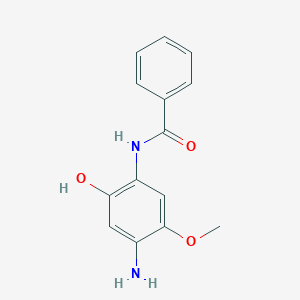
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
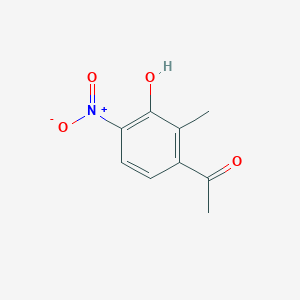
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
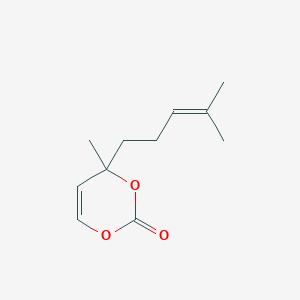

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
